1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with maleic anhydride, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Prolinol
Comparison: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to pyrrolidine-2,5-dione, it has an additional pyrrolidinylmethyl group, enhancing its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-4-9(13)11(8)6-7-2-1-5-10-7/h7,10H,1-6H2 |
InChI Key |
NGURVKDPGHHEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
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